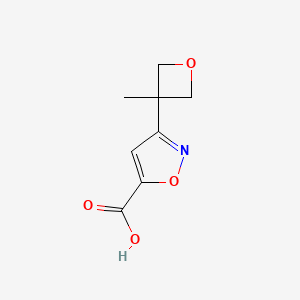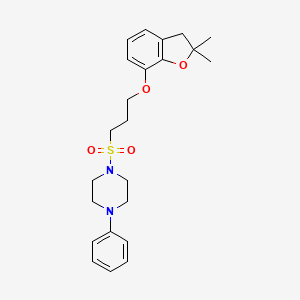
CC1(COC1)c1cc(on1)C(O)=O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC1(COC1)c1cc(on1)C(O)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as 5-(hydroxymethyl)furfural (HMF) and is derived from biomass. HMF is a versatile compound that can be used as a building block for the synthesis of various chemicals and materials.
Wissenschaftliche Forschungsanwendungen
Turning Waste into Wealth
The sustainable production of high-value-added chemicals from the catalytic coupling of carbon dioxide (CO2) with nitrogenous small molecules presents a promising route to carbon neutrality. The integration of nitrogenous reactants into CO2 reduction expands the scope of carbon capture and utilization (CCU) techniques beyond simple carbon species, producing valuable chemicals such as urea, methylamine, ethylamine, formamide, acetamide, and glycine. C-N bond formation is central to N-integrated CO2 reduction, highlighting the importance of catalytic attributes in enabling C-N coupling and suggesting future research directions for comprehensive performance improvement in C-N coupling systems (Liu et al., 2022).
Carbon Dioxide Utilization with C–N Bond Formation
The chemical absorption technique using amino-containing absorbents for carbon capture showcases the potential of CO2 as an environmentally friendly feedstock, replacing hazardous routes for commodity chemical production. This approach, which involves C–N bond formation, aims to overcome the energy-intensive desorption and compression processes in carbon capture and storage/sequestration (CCS). The review discusses advances in carbon capture and utilization (CCU), particularly in producing oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes from CO2, highlighting the potential of using captured CO2 for chemical transformation under low pressure (Yang et al., 2012).
CO2 Utilization Developments in Conversion Processes
The review covers the current status of CO2 utilization in converting it to valuable chemicals through carboxylation and reduction reactions. It identifies three stages of development: existing mature technologies (e.g., urea production), emerging technologies (e.g., formic acid manufacture), and innovative explorations (e.g., electrocatalytic ethylene production). This highlights the potential of CO2, stemming from petrochemical plants, as a raw material for the chemical industry, emphasizing the need for research to assess the viability of promising exploratory technologies for industrial applications (Alper & Orhan, 2017).
Eigenschaften
IUPAC Name |
3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKXZUFTVTHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=NOC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2971091.png)

![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2971094.png)
![2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971097.png)
![tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate](/img/structure/B2971099.png)
![6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2971100.png)


![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2971105.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2971107.png)


![5-{[3-Oxo-2-(thiophen-2-yl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2971111.png)